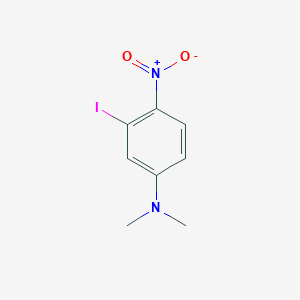

3-Iodo-4-nitro-N,N-dimethylaniline

説明

“3-Iodo-4-nitro-N,N-dimethylaniline” is a chemical compound with the molecular formula C8H9IN2O2 and a molecular weight of 292.07 . It is a derivative of dimethylaniline , which is an organic compound featuring a dimethylamino group attached to a phenyl group .

Synthesis Analysis

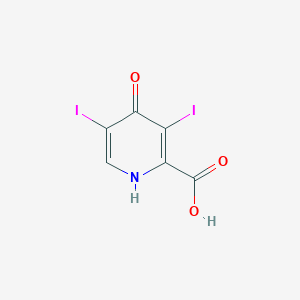

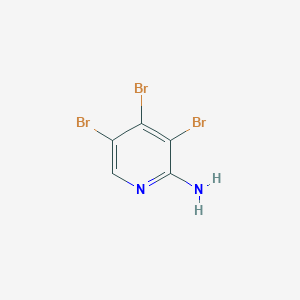

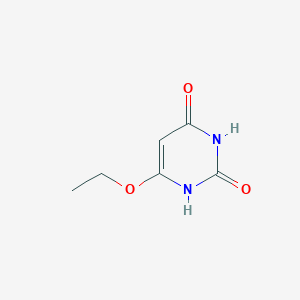

The synthesis of “3-Iodo-4-nitro-N,N-dimethylaniline” could potentially involve iodination of dimethylaniline . This is similar to the synthesis of 4-Iodo-N,N-dimethylaniline, which is prepared by iodination of dimethylaniline . In a study, the reactions of N-iodobutyrolactam with 4-nitro-N,N-dimethylaniline were investigated under optimized reaction conditions .Molecular Structure Analysis

The molecular structure of “3-Iodo-4-nitro-N,N-dimethylaniline” consists of an iodine atom, a nitro group, and a dimethylamino group attached to a phenyl ring .Chemical Reactions Analysis

A study reported an efficient TEMPO-catalyzed C–N cross-coupling amidation of electron-deficient tertiary anilines using N-haloamides . A variety of electron-deficient tertiary anilines and N-iodoamides or N-bromoamides reacted efficiently and provided the desired coupling products in high yields under milder conditions .科学的研究の応用

Piezoelectric Applications

3-Iodo-4-nitro-N,N-dimethylaniline is a piezoelectric organic superplastic and superelastic charge transfer molecular crystal . It is used in the fabrication of highly aligned poly-l-lactic acid polymer microfibers with embedded N,N-dimethyl-4-nitroaniline nanocrystals using the electrospinning technique . The composite fibers display an extraordinarily high piezoelectric output response .

Optical Applications

The compound is also used in optical applications. The fibers show solid-state blue fluorescence, important for emission applications, with a long lifetime decay .

Non-linear Optical (NLO) Properties

N,N-dimethyl-4-nitroaniline is an organic chromophore used as a reference compound in the study of non-linear optical (NLO) properties of chromophores . Its significant bathochromic shift enables the analysis of electrostatic interactions between the molecule and the surrounding medium .

Telecommunications

The bathochromic shift property of 3-Iodo-4-nitro-N,N-dimethylaniline makes it suitable for potential applications in the field of telecommunications .

Optical Data Storage

The compound’s unique properties also make it suitable for applications in optical data storage .

Information Processing

3-Iodo-4-nitro-N,N-dimethylaniline is also used in information processing due to its unique optical properties .

Aromatic Intermediate

It is used as an aromatic intermediate in the experimental and theoretical study of the structure of N,N-dimethyl-4-nitroaniline derivatives as model compounds for non-linear optical organic materials .

Synthesis of Anilines

The compound is used in the synthesis of anilines . The reaction mechanism and the relative activities of these substituents are affected by the structure of the substrates, the nature of the nucleophiles, and the reaction conditions .

Safety and Hazards

特性

IUPAC Name |

3-iodo-N,N-dimethyl-4-nitroaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN2O2/c1-10(2)6-3-4-8(11(12)13)7(9)5-6/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJSYFLMIHMPPRB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC(=C(C=C1)[N+](=O)[O-])I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

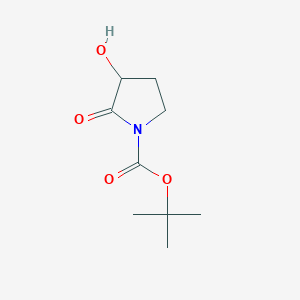

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

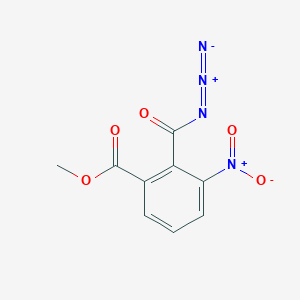

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl N-[(2R,3R)-3-hydroxy-4-(2-methylpropylamino)-1-phenylbutan-2-yl]carbamate](/img/structure/B3331691.png)

![2-chloro-5-[2,4-dioxo-6-(trifluoromethyl)-1H-pyrimidin-3-yl]-4-fluoro-N-[methyl(propan-2-yl)sulfamoyl]benzamide](/img/structure/B3331694.png)

![6-Methoxy-2-methylbenzo[b]thiophene-3-carboxylic acid](/img/structure/B3331703.png)

![7-[(4aR,7aS)-1,2,3,4,4a,5,7,7a-octahydropyrrolo[3,4-b]pyridin-6-yl]-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carboxylic acid](/img/structure/B3331722.png)

![Benzhydryl (2S,3R,5R)-3-(chloromethyl)-3-methyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B3331725.png)

![[3,3'-Bipyridine]-5,5'-dicarboxylic acid](/img/structure/B3331746.png)